molecular formula C19H23FN4O2S B11276010 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11276010
M. Wt: 390.5 g/mol
InChI Key: GDCGWPLJTOMRBS-UHFFFAOYSA-N
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclohexylureido group, and a fluorobenzyl moiety, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate.

    Attachment of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential to interact with proteins and enzymes is of particular interest.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea moiety could facilitate binding to active sites, while the fluorobenzyl group may enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure with a methyl group instead of fluorine.

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-nitrobenzyl)acetamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially improved pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C19H23FN4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H23FN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26)

InChI Key

GDCGWPLJTOMRBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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